Superior Reactivity in Pd-Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides
In a head-to-head comparison for Pd-catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides, NIXANTPHOS-based catalysts achieved high yields at 0.05 mol% Pd loading, whereas Xantphos and an array of other bidentate ligands showed negligible or no reactivity under identical room-temperature conditions [1].
| Evidence Dimension | Catalytic Activity (Room-Temperature Amination of Aryl Chlorides) |
|---|---|
| Target Compound Data | Good to excellent yields with as low as 0.05 mol% (500 ppm) Pd loading |
| Comparator Or Baseline | Xantphos and all other bidentate ligands examined: no detectable product or minimal conversion under same conditions |
| Quantified Difference | Target ligand enables room-temperature catalysis at ultra-low loading; comparators fail under identical mild conditions |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides at room temperature |
Why This Matters
This data proves N-Xantphos uniquely enables a high-value transformation (room-temperature aryl chloride amination) that is inaccessible with Xantphos, directly impacting process feasibility and cost.
- [1] Mao, J.; Zhang, J.; Zhang, S.; Walsh, P. J. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. Dalton Trans. 2018, 47 (26), 8690–8696. View Source
